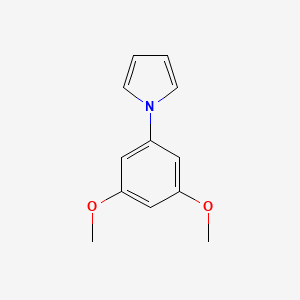

1-(3,5-二甲氧基苯基)吡咯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(3,5-Dimethoxyphenyl)pyrrole” is a heterocyclic compound that belongs to the pyrrole family. It has a CAS Number of 39779-23-2 and a molecular weight of 203.24 . The IUPAC name for this compound is 1-(3,5-dimethoxyphenyl)-1H-pyrrole .

Synthesis Analysis

The synthesis of pyrrole derivatives like “1-(3,5-Dimethoxyphenyl)pyrrole” often involves the Paal-Knorr Pyrrole Synthesis, which is a reaction that forms a pyrrole ring from a 1,4-diketone and an amine . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Molecular Structure Analysis

The molecular structure of “1-(3,5-Dimethoxyphenyl)pyrrole” can be represented by the InChI code: 1S/C12H13NO2/c1-14-11-7-10(8-12(9-11)15-2)13-5-3-4-6-13/h3-9H,1-2H3 . This indicates that the compound consists of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .

科学研究应用

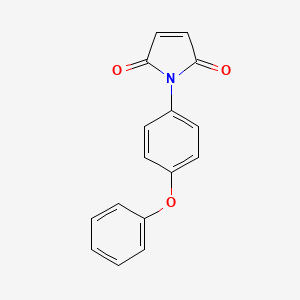

高发光性聚合物

含有吡咯并[3,4-c]吡咯-1,4-二酮单元的聚合物,与1-(3,5-二甲氧基苯基)吡咯的亲属关系,表现出强烈的荧光、高量子产率以及在常见有机溶剂中的溶解性。这些聚合物的光学和电化学性质使它们适用于有机电子和发光材料的应用。这些特性对于新型光电子器件的开发尤为重要,突显了它们在材料科学中的重要性 (Zhang & Tieke, 2008)。

光致发光共轭聚合物

合成了一系列包含1,4-二氧-3,6-二苯基吡咯并[3,4-c]吡咯和1,4-苯基单元的π-共轭聚合物。这些聚合物显示出强烈的光致发光和高光化学稳定性,适用于电子应用。它们良好的溶解性和可加工成薄膜的特性有利于制备光电子器件,显示了1-(3,5-二甲氧基苯基)吡咯衍生物在先进材料应用中的潜力 (Beyerlein & Tieke, 2000)。

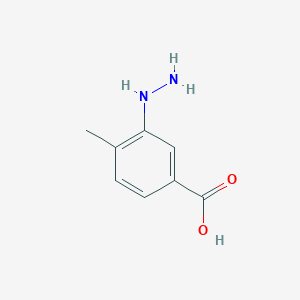

微管结合类似物用于抗肿瘤活性

研究了与1-(3,5-二甲氧基苯基)吡咯相关的衍生物,用于其微管去聚合活性,这对于开发抗肿瘤药物至关重要。在微管的疏水亚口袋A中适当位置的Cys241β受体对于这种活性至关重要。这些研究有助于了解设计新型抗肿瘤化合物的结构要求 (Da et al., 2013)。

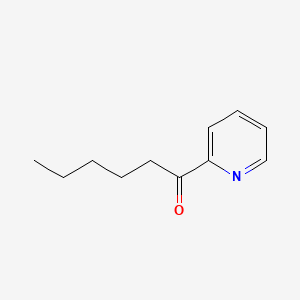

用于光电子学的新型纳米材料

透明的混合二氧化硅材料封装了从吡咯和二甲氧基苯甲醛合成的卟啉衍生物,显示出用于光电子器件的潜力。这些材料通过先进的光谱方法表征,展示出独特的纳米结构和荧光性能。这凸显了1-(3,5-二甲氧基苯基)吡咯衍生物在为尖端应用创建新型纳米材料中的作用 (Fagadar-Cosma et al., 2009)。

有机薄膜晶体管

基于吡咯并[3,4-c]吡咯-1,3-二酮的共聚物已被用于在有机薄膜晶体管中实现有前途的p-通道电荷传输性能。这些聚合物的高LUMO能级和空穴迁移率突显了它们在半导体应用中的潜力,强调了1-(3,5-二甲氧基苯基)吡咯衍生物在电子学中的多功能适用性 (Guo, Sun, & Li, 2014)。

未来方向

While specific future directions for “1-(3,5-Dimethoxyphenyl)pyrrole” are not mentioned in the search results, pyrrole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities . They continue to be explored for their potential applications in drug discovery .

作用机制

Target of Action

A structurally similar compound, (e)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one (dpp23), has been reported to exert antitumor activity through reactive oxygen species (ros)-mediated apoptosis in cancer cells .

Mode of Action

It can be inferred from the structurally similar compound dpp23 that it may exert its effects through ros-mediated apoptosis . This involves the generation of ROS, which can cause damage to various cellular components, leading to cell death .

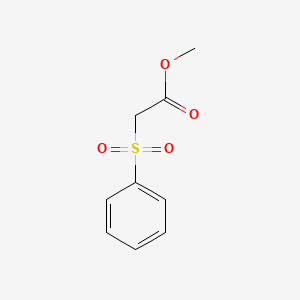

Biochemical Pathways

Dpp23 has been shown to modulate the expression of multiple genes involved in glutathione metabolism, including chac1, gclc, g6pd, gsto2, gsta5, gstm2, gsr, gpx3/6/8, ggt1, pgd, atf4, and nat8b . This suggests that 1-(3,5-Dimethoxyphenyl)-1H-pyrrole may also influence similar pathways, leading to changes in cellular responses such as oxidative stress and apoptosis .

Result of Action

Based on the effects of the structurally similar compound dpp23, it may induce changes in gene expression associated with multiple cellular responses, including oxidative stress and apoptosis .

属性

IUPAC Name |

1-(3,5-dimethoxyphenyl)pyrrole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-14-11-7-10(8-12(9-11)15-2)13-5-3-4-6-13/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOKAWAMZKTGRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N2C=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80309780 |

Source

|

| Record name | 1-(3,5-dimethoxyphenyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80309780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dimethoxyphenyl)-1H-pyrrole | |

CAS RN |

39779-23-2 |

Source

|

| Record name | NSC215976 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,5-dimethoxyphenyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80309780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。